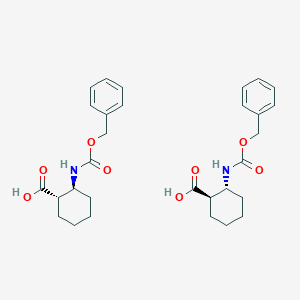

(1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Z-1,2-TRANS-ACHC-OH undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

These compounds have been explored for their potential as intermediates in the synthesis of various pharmaceuticals. Their structural framework allows them to participate in reactions that lead to the formation of biologically active molecules.

Peptide Synthesis

Both compounds serve as building blocks in peptide synthesis. The presence of the phenylmethoxycarbonyl group enhances the stability and reactivity of the amino group, facilitating coupling reactions with other amino acids. This is particularly useful in the development of peptide-based drugs targeting specific biological pathways.

Anticancer Research

Research has indicated that derivatives of cyclohexane carboxylic acids exhibit anticancer properties. The ability to modify these compounds can lead to the development of novel anticancer agents that are more effective and have fewer side effects compared to existing therapies.

Neuropharmacology

Studies have suggested that cyclohexane derivatives can influence neurotransmitter systems. The compounds may be investigated for their effects on neurochemical pathways, potentially leading to new treatments for neurological disorders such as depression or anxiety.

Case Study 1: Synthesis of Peptide Derivatives

In a recent study, researchers synthesized peptide derivatives using (1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid as a key intermediate. The resulting peptides demonstrated enhanced binding affinity to target receptors, indicating their potential use in therapeutic applications.

Case Study 2: Anticancer Activity Assessment

A series of experiments evaluated the anticancer activity of modified cyclohexane derivatives in vitro. Compounds derived from (1R,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid exhibited significant cytotoxic effects against various cancer cell lines, highlighting their therapeutic potential.

Mechanism of Action

The mechanism of action of Z-1,2-TRANS-ACHC-OH involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Z-1,2-TRANS-ACHC-OH can be compared with other similar compounds, such as:

trans-2-aminocyclopentanecarboxylic acid: This compound has a similar structure but with a five-membered ring instead of a six-membered ring.

cis-2-aminocyclohexanecarboxylic acid: This compound has a similar structure but with a different spatial arrangement of atoms.

The uniqueness of Z-1,2-TRANS-ACHC-OH lies in its specific configuration and the resulting chemical and biological properties .

Biological Activity

The compounds (1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid and (1R,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid are derivatives of cyclohexane carboxylic acids with potential biological activities. This article explores their biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Both compounds share a similar core structure with variations in stereochemistry. They consist of a cyclohexane ring substituted with a phenylmethoxycarbonylamino group and a carboxylic acid moiety. The specific stereochemistry at the 1 and 2 positions influences their biological activity.

Biological Activity Overview

Research indicates that these compounds exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that cyclohexane derivatives can possess significant antibacterial properties. For instance, related compounds demonstrated over 99.9% inhibition against Staphylococcus aureus and Pseudomonas aeruginosa in direct contact assays .

- Neurological Effects : Cyclohexane carboxylic acids have been studied for their effects on neuronal activity. Specifically, one study reported that 1-methyl cyclohexane carboxylic acid decreased the spontaneous activity of Purkinje cells in rats, suggesting potential applications in neurological disorders .

- Anti-inflammatory Properties : Compounds structurally similar to the target molecules have shown promise as anti-inflammatory agents by inhibiting NF-κB activity in cell models .

The mechanisms through which these compounds exert their biological effects are varied:

- Antibacterial Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

- Neurological Modulation : The modulation of Purkinje cell activity suggests that these compounds may influence neurotransmitter release or receptor activity, potentially providing therapeutic effects in conditions like epilepsy or ataxia.

Case Studies

Several studies highlight the biological activities of these compounds:

- Antimicrobial Efficacy : A study focused on the antibacterial properties of cyclohexane derivatives found that they could effectively inhibit pathogenic bacterial strains, indicating their potential use in wound healing materials .

- Neurophysiological Impact : Research investigating the effects of cyclohexane carboxylic acids on rat Purkinje cells provided insights into their potential as anticonvulsants, with significant alterations in neuronal firing patterns observed after administration .

- Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of related compounds and reported significant inhibition of NF-κB signaling pathways, suggesting a mechanism for reducing inflammation in various diseases .

Data Table

The following table summarizes key findings related to the biological activities of the target compounds:

Properties

Molecular Formula |

C30H38N2O8 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(1S,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid;(1R,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/2C15H19NO4/c2*17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h2*1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t2*12-,13-/m10/s1 |

InChI Key |

ZLQCKFMHLYXOCB-YLNBRXHZSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.